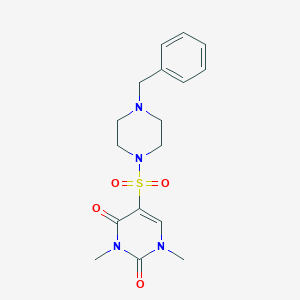![molecular formula C13H19N5O B2424587 N-(3-([1,2,4]三唑并[1,5-a]嘧啶-6-基)丙基)新戊酰胺 CAS No. 2034324-21-3](/img/structure/B2424587.png)
N-(3-([1,2,4]三唑并[1,5-a]嘧啶-6-基)丙基)新戊酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide is a heterocyclic compound that features a triazolopyrimidine coreThe triazolopyrimidine moiety is known for its biological activities, including antimicrobial, antiviral, and anticancer properties .
科学研究应用
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide has several scientific research applications, including:
Medicinal Chemistry: The compound is explored as a potential drug candidate due to its biological activities.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
Target of Action
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide, also known as 2,2-dimethyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide, is a novel compound that has been found to inhibit CDK2 . CDK2, or Cyclin-Dependent Kinase 2, is a protein that plays a crucial role in cell cycle regulation .
Mode of Action
The compound 2,2-dimethyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide interacts with its target, CDK2, by binding to the active site of the enzyme . This binding inhibits the activity of CDK2, leading to alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by 2,2-dimethyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell growth and division .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of 2,2-dimethyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide’s action include significant inhibition of cell proliferation and induction of apoptosis . This is primarily due to the compound’s ability to disrupt the normal cell cycle by inhibiting CDK2 .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine ring . The reaction conditions often include the use of dry toluene as a solvent at elevated temperatures (around 140°C) under microwave conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazolopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrimidine oxides, while nucleophilic substitution can introduce various functional groups onto the core structure .
相似化合物的比较
Similar Compounds
Similar compounds to N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Triazolo[1,5-a]pyridines: These compounds also feature a triazole ring fused to a pyrimidine ring and are known for their diverse biological activities.
Uniqueness
What sets N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide apart is its specific substitution pattern and the presence of the pivalamide group. This unique structure contributes to its distinct biological activities and potential as a drug candidate .
属性
IUPAC Name |
2,2-dimethyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O/c1-13(2,3)11(19)14-6-4-5-10-7-15-12-16-9-17-18(12)8-10/h7-9H,4-6H2,1-3H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOZOKBPAIWGTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCCC1=CN2C(=NC=N2)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[4-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2424504.png)
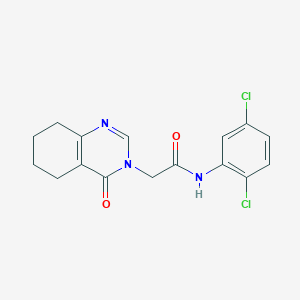
![4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide](/img/structure/B2424506.png)
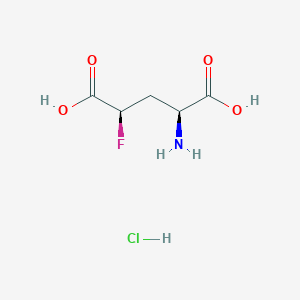
![N-{1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrazin-2-amine](/img/structure/B2424509.png)
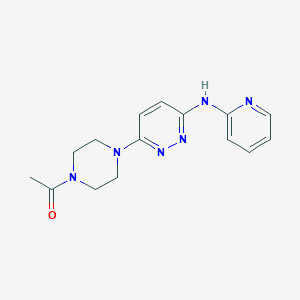
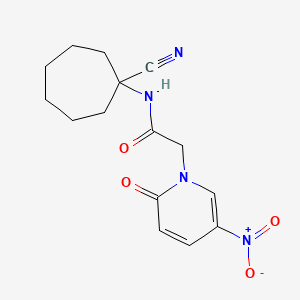

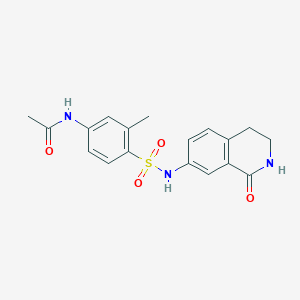
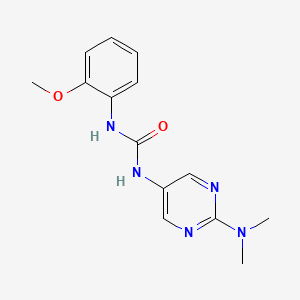
![2-({1-[(4-Bromophenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine](/img/structure/B2424523.png)


